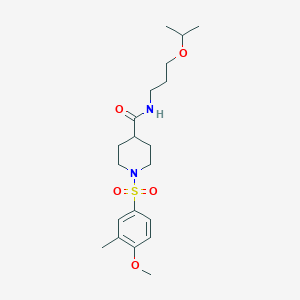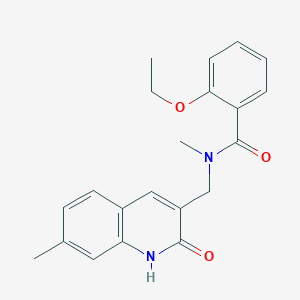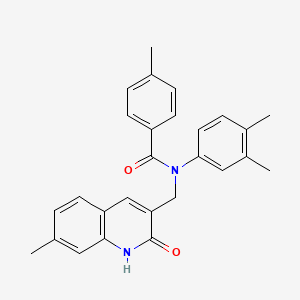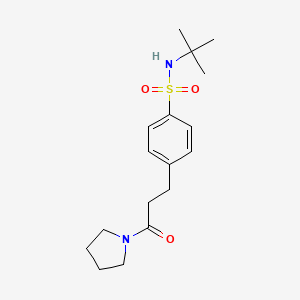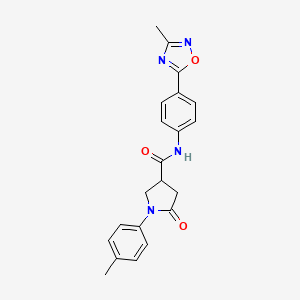
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide, also known as 3,4-DMAQ, is a novel compound that has shown potential in scientific research applications. This compound has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide involves the inhibition of various enzymes and pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, it has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth, induction of apoptosis in cancer cells, inhibition of amyloid-beta plaques and tau protein tangles in Alzheimer's disease, protection of dopaminergic neurons from oxidative stress in Parkinson's disease, and activation of the Nrf2/ARE pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in lab experiments.
Orientations Futures
For N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide include further studies on its potential in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, studies on its pharmacokinetics and toxicity are needed to determine its safety and efficacy in humans. Furthermore, studies on its ability to cross the blood-brain barrier are needed to determine its potential in treating neurological diseases.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide involves the condensation of 2-hydroxy-3-methoxybenzaldehyde and 2-methoxyaniline in the presence of hydrochloric acid. The resulting product is then reacted with 3,4-dimethoxybenzoyl chloride and 2-hydroxy-3-quinolinecarboxaldehyde in the presence of triethylamine. The final product is purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide has been studied for its potential in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, it has been shown to inhibit the formation of amyloid-beta plaques and tau protein tangles. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-31-22-11-7-6-10-21(22)28(26(30)18-12-13-23(32-2)24(15-18)33-3)16-19-14-17-8-4-5-9-20(17)27-25(19)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVCEWPINNNADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

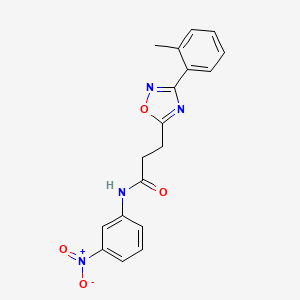
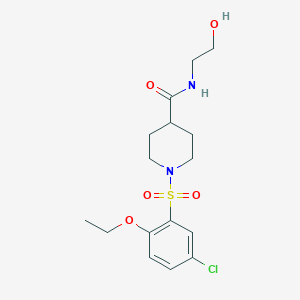
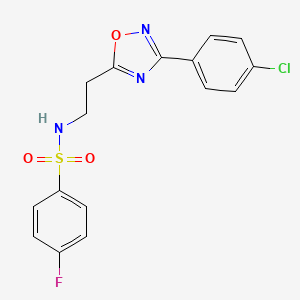


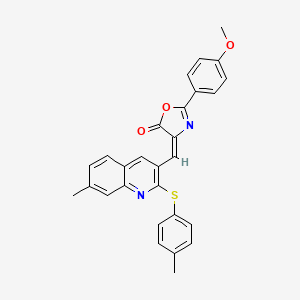
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)
